molecular formula C28H25N3O3S B12039030 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12039030
M. Wt: 483.6 g/mol
InChI Key: QNBNRYVLRRBSNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The benzothiazole moiety can be introduced through a condensation reaction with 2-aminothiophenol and an appropriate aldehyde or ketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Mechanism of Action

The mechanism of action of 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with molecular targets in biological systems. The quinoline and benzothiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline and benzothiazole derivatives, such as:

What sets 1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C28H25N3O3S

Molecular Weight

483.6 g/mol

IUPAC Name

1-butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C28H25N3O3S/c1-3-4-15-31-22-8-6-5-7-20(22)25(32)24(28(31)34)26(33)29-19-12-10-18(11-13-19)27-30-21-14-9-17(2)16-23(21)35-27/h5-14,16,32H,3-4,15H2,1-2H3,(H,29,33)

InChI Key

QNBNRYVLRRBSNY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

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